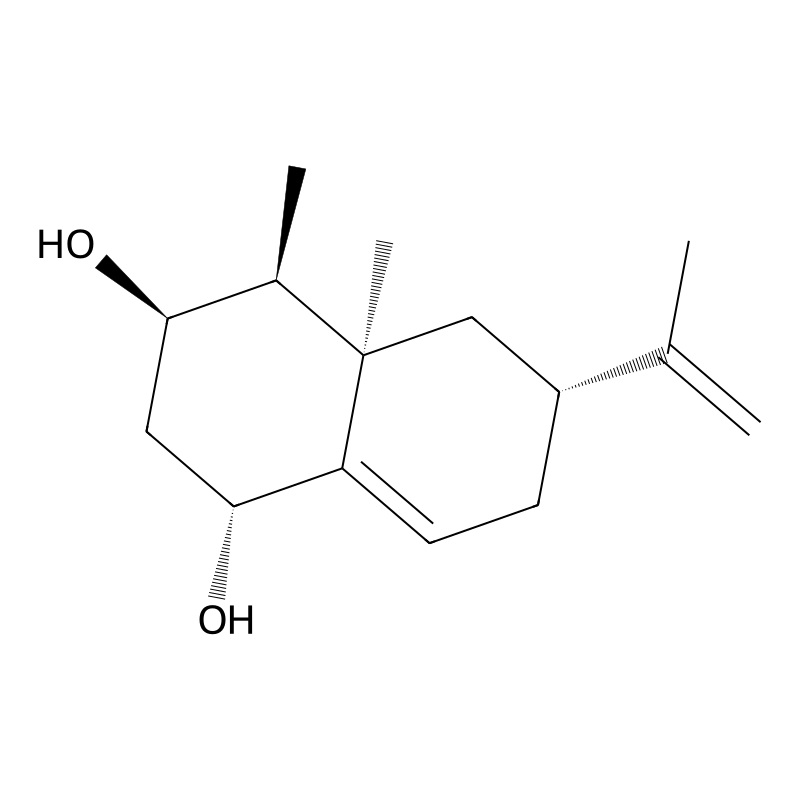

Capsidiol

Content Navigation

Securing pure Capsidiol is critical for reproducible antifungal assays. Crude extracts introduce confounding variables, and rishitin substitution leads to non-equivalent metabolic outcomes. This high-purity Capsidiol standard solves these issues. • Benchmarked positive control against Phytophthora infestans for reliable screening. • Distinct detoxification by B. cinerea (dehydrogenation) enables targeted virulence gene studies. • Consistent purity ensures accurate dose-response relationships, eliminating extract variability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Capsidiol is a bicyclic sesquiterpenoid phytoalexin, a class of antimicrobial, low molecular weight secondary metabolites produced by plants in response to pathogen attack. It is a principal defense compound in solanaceous plants, including pepper (Capsicum annuum) and tobacco (Nicotiana tabacum), where it accumulates at infection sites to inhibit the growth of fungi and oomycetes. Its biosynthesis from farnesyl pyrophosphate is a well-characterized component of the long-term, induced defense response in these species, making it a critical subject of study in plant pathology and a benchmark for natural antifungal activity.

Research Fit

References

- [1] Kuc, J. Phytoalexins. In: Horsfall, J.G., Cowling, E.B. (eds) Plant Disease. vol 5. Academic Press, New York (1980).

- [2] Perrin, D. R., & Wrigh, I. G. (1970). Post-infectional inhibitors from plants. IV. The structure of capsidiol, an antifungal sesquiterpene from sweet peppers. Tetrahedron Letters, 11(22), 1841-1844.

- [3] Le-Floch, G., et al. (2014). Variation in Capsidiol Sensitivity between Phytophthora infestans and Phytophthora capsici Is Consistent with Their Host Range. PLoS ONE, 9(9), e107446.

- [4] Whitehead, I. M., Threlfall, D. R., & Ewing, D. F. (1990). 5-epi-aristolochene is a key intermediate in the biosynthesis of capsidiol in tobacco cell suspension cultures. Phytochemistry, 29(2), 479-482.

Substituting high-purity Capsidiol with other sesquiterpenoid phytoalexins, such as rishitin, or with crude plant extracts is inadvisable for quantitative research due to significant, structure-dependent differences in bioactivity. Different pathogens exhibit distinct sensitivities and metabolic detoxification pathways for structurally similar phytoalexins; for example, the fungus *Botrytis cinerea* metabolizes capsidiol and rishitin via different enzymatic reactions (dehydrogenation vs. oxidation, respectively), leading to non-equivalent biological outcomes. Using crude extracts introduces numerous confounding variables, making it impossible to establish accurate dose-response relationships or attribute specific effects to Capsidiol, thereby compromising experimental reproducibility and validity.

Substitution Risk

References

- [1] Mori, H., et al. (2023). Botrytis cinerea identifies host plants via the recognition of antifungal capsidiol to induce expression of a specific detoxification gene. PNAS, 120(3), e2209958120.

- [2] Le-Floch, G., et al. (2014). Variation in Capsidiol Sensitivity between Phytophthora infestans and Phytophthora capsici Is Consistent with Their Host Range. PLoS ONE, 9(9), e107446.

Potent and Species-Specific Inhibition of Oomycete Pathogens Compared to Host-Adapted Species

Capsidiol demonstrates significantly higher inhibitory activity against the potato pathogen *Phytophthora infestans* than the pepper pathogen *Phytophthora capsici*, which has adapted to its presence. In zoospore germination assays, complete inhibition of *P. infestans* growth was achieved at 120 µM, whereas *P. capsici* growth was not fully inhibited even at concentrations up to 2 mM. This represents an approximately 13-fold greater sensitivity for *P. infestans*, highlighting Capsidiol's specific efficacy against non-adapted pathogens.

| Evidence Dimension | Concentration for complete mycelial growth inhibition |

| Target Compound Data | 120 µM (for P. infestans) |

| Comparator Or Baseline | >2000 µM (for P. capsici) |

| Quantified Difference | P. infestans is ~13x more sensitive |

| Conditions | In vitro mycelial and zoospore inhibition assays. |

This selective potency makes Capsidiol an essential positive control and benchmark compound for screening programs targeting specific oomycete pathogens like *P. infestans*.

Distinct Fungal Detoxification Pathway Compared to Structural Analog Rishitin

The broad-host-range fungus *Botrytis cinerea* utilizes distinct metabolic pathways to detoxify Capsidiol and its structural analog, rishitin. Capsidiol is metabolized via dehydrogenation to the less toxic capsenone within 12 hours. In contrast, rishitin is detoxified via direct oxidation within 6 hours, producing at least four different oxidized forms. This differential metabolism, which involves the upregulation of completely different sets of detoxification genes, demonstrates that these two phytoalexins are not biochemically equivalent from the pathogen's perspective.

| Evidence Dimension | Primary Metabolic Detoxification Reaction |

| Target Compound Data | Dehydrogenation (to Capsenone) |

| Comparator Or Baseline | Rishitin: Direct Oxidation (to multiple oxidized forms) |

| Quantified Difference | Qualitatively different enzymatic pathways and end-products. |

| Conditions | In vitro incubation of *B. cinerea* with 500 µM of each phytoalexin, analyzed by LC/MS. |

For studies on fungal detoxification mechanisms or the development of enzyme inhibitors, Capsidiol provides a specific substrate that elicits a different response than rishitin, making it a required tool for dissecting these pathways.

Enables Reproducible Bioassays: Superiority of Pure Compound over Crude Extracts

Procuring high-purity Capsidiol (>98%) is critical for establishing reproducible, quantitative data in bioassays. In contrast, using crude or unpurified plant extracts, which contain varying and unquantified levels of Capsidiol and other metabolites, prevents the determination of accurate EC50 or MIC values. The concentration of Capsidiol in infected plant tissues can vary significantly based on cultivar, plant age, and infection stage, making extracts an unreliable source for quantitative studies. Only a purified, characterized standard allows for the precise control of experimental conditions necessary for valid dose-response analysis.

| Evidence Dimension | Purity and Compositional Consistency |

| Target Compound Data | >98% Purity (as confirmed by NMR) |

| Comparator Or Baseline | Crude Plant Extract: Variable and unquantified concentration of Capsidiol plus unknown confounding metabolites. |

| Quantified Difference | Defined concentration vs. undefined and variable concentration. |

| Conditions | Quantitative bioassays (e.g., MIC, EC50 determination), analytical chemistry. |

For any research requiring accurate, reproducible, and publishable dose-response data, procuring a high-purity analytical standard of Capsidiol is a non-negotiable prerequisite.

Benchmark for Antifungal Screening Against Non-Adapted Pathogens

Due to its high and selective potency against pathogens like *Phytophthora infestans*, Capsidiol serves as an ideal positive control or benchmark standard in screening assays for new antifungal compounds targeting economically important oomycetes.

Investigating Fungal Detoxification and Virulence Mechanisms

The distinct metabolic pathway induced by Capsidiol in *Botrytis cinerea* compared to its analog rishitin makes it an essential tool for researchers dissecting the specific genes and enzymes involved in pathogen virulence and phytoalexin detoxification.

Quantitative Studies of Plant Defense Signaling

As a pure analytical standard, Capsidiol is required for studies aiming to quantify its precise role in eliciting further plant defense responses or to conduct structure-activity relationship analyses, which is impossible with inconsistent crude extracts.

Application Fit

References

- [1] Le-Floch, G., et al. (2014). Variation in Capsidiol Sensitivity between Phytophthora infestans and Phytophthora capsici Is Consistent with Their Host Range. PLoS ONE, 9(9), e107446.

- [2] Mori, H., et al. (2023). Botrytis cinerea identifies host plants via the recognition of antifungal capsidiol to induce expression of a specific detoxification gene. PNAS, 120(3), e2209958120.

- [3] Hwang, B. K., & Heitefuss, R. (1990). Capsidiol Production in Pepper Plants Associated with an Increase in Resistance to Phytophthora capsici. Korean Journal of Plant Pathology, 6(2), 193-200.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types